

# SRT2104: A Technical Guide to a Selective SIRT1 Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

SRT2104, also known as GSK2245840, is a pioneering, first-in-class, and highly selective small molecule activator of Sirtuin 1 (SIRT1).[1] SIRT1 is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including energy metabolism, stress responses, and longevity.[1][2] Developed by Sirtris Pharmaceuticals, SRT2104 has been the subject of numerous preclinical and clinical investigations for its therapeutic potential in a variety of age-related and metabolic diseases, including type 2 diabetes, neurodegenerative disorders, and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to SRT2104.

## **Chemical Structure and Properties**

SRT2104 is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity is well-defined by its IUPAC name, SMILES notation, and other identifiers.



| Property         | Value                                                                                                                      | Reference(s) |
|------------------|----------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name       | 4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][5] [6]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | [1][3][6]    |
| SMILES           | CC1=C(SC(=N1)C2=CN=CC=<br>C2)C(=O)NC3=CC=CC=C3C4<br>=CN5C(=CSC5=N4)CN6CCO<br>CC6                                           | [3]          |
| Chemical Formula | C26H24N6O2S2                                                                                                               | [1][3]       |
| Molecular Weight | 516.64 g/mol                                                                                                               | [1][3]       |
| CAS Number       | 1093403-33-8                                                                                                               | [3]          |
| Appearance       | Crystalline solid                                                                                                          | [7]          |
| Solubility       | Soluble in DMSO and dimethylformamide (approx. 2 mg/mL). Slightly soluble in ethanol and PBS (pH 7.2).                     | [7][8][9]    |

#### **Mechanism of Action: SIRT1 Activation**

SRT2104 functions as an allosteric activator of SIRT1.[10] It binds to a site on the N-terminus of the SIRT1 enzyme, distinct from the active site, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[11][12] This leads to a more efficient deacetylation of key cellular proteins. The activation of SIRT1 by SRT2104 has been shown to be 1000 times more potent than that of resveratrol, a natural SIRT1 activator.[8]

The downstream effects of SRT2104-mediated SIRT1 activation are vast and impact numerous signaling pathways. Key substrates of SIRT1 include:

• Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- $1\alpha$ ): Deacetylation of PGC- $1\alpha$  promotes mitochondrial biogenesis and function.[13]



- Forkhead box O (FOXO) transcription factors: Activation of FOXO proteins is involved in stress resistance and longevity.[5]
- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): Deacetylation of the p65 subunit of NF-κB suppresses its transcriptional activity, leading to anti-inflammatory effects.[14][15]
- p53: Deacetylation of p53 can inhibit apoptosis and promote cell survival under stress conditions.[8]

### Signaling Pathway Diagram```dot



Click to download full resolution via product page

Caption: A general experimental workflow for evaluating the efficacy of SRT2104 in a preclinical mouse model of disease.

## **Quantification of SRT2104 in Brain Tissue**

[16]



- Homogenization: Homogenize brain tissue samples.
- Extraction: Extract SRT2104 from the homogenate using acetonitrile.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Dilution: Dilute the supernatant containing SRT2104 with an equal volume of water.
- LC/MS/MS Analysis: Inject the diluted supernatant into a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer.
  - Ionization Mode: Atmospheric pressure chemical ionization (APCI).
  - Parent Ion (m/z): 517.3
  - Product Ion (m/z): 203.3
- Quantification: Use a standard curve generated from known concentrations of SRT2104 to determine the concentration in the brain samples.

### **Clinical Development and Future Perspectives**

SRT2104 has undergone several Phase I and Phase II clinical trials in various indications, including type 2 diabetes, psoriasis, and in elderly volunteers. [3][7][17]These trials have demonstrated that SRT2104 is generally well-tolerated. [18]While some studies showed promising biological effects, such as improvements in lipid profiles, consistent clinical efficacy has been challenging to establish, partly due to high pharmacokinetic variability. [3][19][17] Despite the discontinuation of its clinical development for certain indications, SRT2104 remains a valuable research tool for elucidating the roles of SIRT1 in health and disease. Its high selectivity and in vivo activity make it a critical compound for preclinical studies aimed at understanding the therapeutic potential of SIRT1 activation. Future research may focus on developing formulations of SRT2104 with improved pharmacokinetic profiles or on identifying patient populations that are most likely to respond to SIRT1 activation therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Frontiers | Human Sirtuin Regulators: The "Success" Stories [frontiersin.org]
- 2. SRT2104, a new SIRT1 activator, is an effective metabolic enhancer that promotes muscle recovery in DMD [air.unimi.it]
- 3. A pilot randomized, placebo controlled, double blind phase I trial of the novel SIRT1 activator SRT2104 in elderly volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. genemedics.com [genemedics.com]
- 7. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 8. Emerging roles of SIRT1 activator, SRT2104, in disease treatment PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Molecular and Cellular Characterization of SIRT1 Allosteric Activators PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Neuroprotection of SRT2104 in Murine Ischemia/Reperfusion Injury Through the Enhancement of Sirt1-Mediated Deacetylation PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of SRT2104 on Skeletal Muscle Mitochondrial Function, Redox Biology, and Loss of Muscle Mass in Hindlimb Unloaded Rats PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirt1 activator SRT2104 protects against oxygen-glucose deprivation/reoxygenation-induced injury via regulating microglia polarization by modulating Sirt1/NF-κB pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Sirtuin 1 activator SRT2104 protects Huntington's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Cardiovascular effects of a novel SIRT1 activator, SRT2104, in otherwise healthy cigarette smokers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SRT2104: A Technical Guide to a Selective SIRT1 Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#what-is-the-chemical-structure-of-srt-2104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com